chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
An In-depth Technical Guide: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a fascinating hybrid molecule that merges the structural backbone of a synthetic cathinone with the pharmacologically versatile pyrrolidine-2,5-dione (succinimide) moiety. This unique combination presents a compelling target for neurological and psychiatric drug discovery. The cathinone core is a well-established psychostimulant pharmacophore, while the succinimide ring is a privileged scaffold found in numerous approved drugs with anticonvulsant, anti-inflammatory, and antidepressant properties.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis and characterization, and an expert analysis of its potential pharmacological applications, positioning it as a novel candidate for developing next-generation therapeutics.
Molecular Identity and Physicochemical Profile
The foundational step in evaluating any novel compound is to establish its precise chemical identity and understand its physicochemical properties, which govern its behavior in biological systems.
Chemical Structure
The molecule's structure, identified by CAS Number 96679-45-7, consists of a propiophenone core with a methyl group and a succinimide ring attached to the alpha-carbon.[5] This arrangement is critical to its classification as a derivative of both cathinone and succinimide.
Caption: Chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.
Core Chemical Identifiers
A summary of the essential identifiers for this compound is provided below for unambiguous reference in research and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | --- |
| CAS Number | 96679-45-7 | [5] |
| Molecular Formula | C₁₃H₁₃NO₃ | [5] |
| Molecular Weight | 231.25 g/mol | [5][6] |
| SMILES String | O=C(CC1)N(C(C)C(C2=CC=CC=C2)=O)C1=O | [5] |
| InChI Key | KXTSYQATORYQIH-UHFFFAOYSA-N | [6] |
Physicochemical and Computational Data
These computed properties are crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential as a drug candidate.
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 54.45 Ų | Predicts membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 1.4068 | Indicates moderate lipophilicity, favorable for CNS penetration. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |
| (Data sourced from ChemScene)[5] |
Synthesis and Characterization
A reliable and reproducible synthetic route is paramount for further investigation. The proposed synthesis is a logical two-step process based on established organic chemistry principles for forming N-substituted imides.
Synthetic Workflow
The synthesis leverages the nucleophilicity of the primary amine in cathinone (2-amino-1-phenylpropan-1-one) to attack succinic anhydride, followed by a dehydration-mediated cyclization to form the thermodynamically stable five-membered imide ring.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with purification and subsequent characterization confirming the successful synthesis.
Materials:
-
2-amino-1-phenylpropan-1-one hydrochloride
-
Succinic anhydride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride
-
Sodium acetate, anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Amine Free-Basing and Amidation (Step 1):
-
In a round-bottom flask, suspend 2-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) dropwise while stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Add succinic anhydride (1.05 eq) portion-wise to the solution. Causality Note: Portion-wise addition controls the initial exothermic reaction.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.
-
Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude succinamic acid intermediate.
-
-
Dehydrative Cyclization (Step 2):
-
To the crude intermediate, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.2 eq). Causality Note: Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.
-
Heat the mixture to reflux (approx. 100-120°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product and quench excess acetic anhydride.
-
Filter the resulting solid, wash thoroughly with cold water, and air dry.
-
-
Purification:
-
Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Collect the crystals by vacuum filtration and dry in a vacuum oven at 40°C.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical quality control step.
Caption: Workflow for the analytical validation of the synthesized compound.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final product.
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System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Acceptance Criteria: A pure sample should exhibit a single major peak, with purity calculated as >98% by peak area integration.
Pharmacological Context and Therapeutic Potential
The therapeutic potential of this molecule lies in the interplay between its two core structural motifs.
The Cathinone Core: A CNS Stimulant Engine
Synthetic cathinones are β-keto analogues of amphetamines.[7][8] Their primary mechanism of action involves inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin), leading to increased synaptic concentrations and resulting in stimulant, euphoric, and empathogenic effects.[9] This core provides a powerful and well-understood foundation for CNS activity.
The Pyrrolidine-2,5-dione Moiety: A Scaffold of Therapeutic Diversity
The succinimide ring is a cornerstone of medicinal chemistry, prized for its ability to confer a wide range of biological activities.[10][11] Its presence in a molecule can lead to:
-
Anticonvulsant Activity: As seen in ethosuximide, the succinimide ring is key to treating absence seizures.[3]
-
Anti-inflammatory Effects: Derivatives have been shown to inhibit key inflammatory targets like TNF-α and cyclooxygenase enzymes.[2][12]
-
Antidepressant and Anxiolytic Properties: Certain succinimides act as potent ligands for serotonin receptors and transporters, crucial targets in mood disorders.[4]
Integrated Hypothesis: A Modulated Neurological Agent
The combination of these two moieties suggests several exciting therapeutic possibilities:
-
Modulated Stimulant: The bulky, polar succinimide group may alter the binding affinity of the cathinone core for monoamine transporters, potentially reducing abuse liability while retaining therapeutic stimulant effects useful for conditions like ADHD.
-
Novel Antidepressant: The compound could act as a dual-action agent, combining monoamine reuptake inhibition (from the cathinone part) with direct receptor modulation (a known property of some succinimides), offering a new approach to treatment-resistant depression.[4]
-
Neuro-inflammatory Agent: Given the role of neuro-inflammation in epilepsy and depression, the molecule could possess both symptom-reducing CNS activity and disease-modifying anti-inflammatory effects, a highly sought-after combination in modern drug development.[2]
Conclusion and Future Directions
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione stands out as a molecule of significant interest. Its rational design, which marries a CNS-active core with a therapeutically versatile scaffold, warrants a thorough investigation. The synthetic and analytical protocols detailed in this guide provide a clear and reproducible pathway for obtaining high-purity material for further study.
Future research should prioritize in vitro screening, including receptor binding assays for dopamine, serotonin, and norepinephrine transporters, as well as assays for key inflammatory targets (e.g., TNF-α, COX-2). Promising in vitro results should be followed by in vivo studies in established animal models of depression, anxiety, and epilepsy to fully elucidate the therapeutic potential of this novel chemical entity.
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